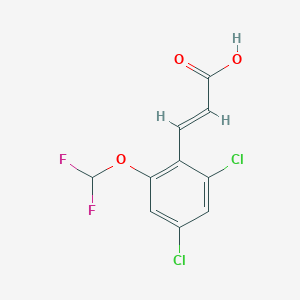
3-(2,4-Dichloro-6-(difluoromethoxy)phenyl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-6-(difluoromethoxy)cinnamic acid is a chemical compound known for its unique properties and diverse applications in scientific research. This compound is characterized by the presence of two chlorine atoms, a difluoromethoxy group, and a cinnamic acid backbone, making it a valuable molecule in various fields of study.
准备方法
The synthesis of 2,4-Dichloro-6-(difluoromethoxy)cinnamic acid typically involves multiple steps, starting from readily available precursorsIndustrial production methods may involve optimized reaction parameters to ensure high yield and purity of the final product.
化学反应分析
2,4-Dichloro-6-(difluoromethoxy)cinnamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The chlorine atoms and difluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
2,4-Dichloro-6-(difluoromethoxy)cinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,4-Dichloro-6-(difluoromethoxy)cinnamic acid involves its interaction with specific molecular targets and pathways. The presence of chlorine and difluoromethoxy groups can influence its reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways, leading to desired effects in different applications.
相似化合物的比较
2,4-Dichloro-6-(difluoromethoxy)cinnamic acid can be compared with other similar compounds, such as:
2,4-Dichlorocinnamic acid: Lacks the difluoromethoxy group, which may affect its reactivity and applications.
6-(Difluoromethoxy)cinnamic acid: Lacks the chlorine atoms, leading to different chemical properties and uses.
2,4-Dichloro-6-methoxycinnamic acid: Contains a methoxy group instead of a difluoromethoxy group, resulting in distinct characteristics.
These comparisons highlight the unique features of 2,4-Dichloro-6-(difluoromethoxy)cinnamic acid, making it a valuable compound in various research and industrial applications.
生物活性
3-(2,4-Dichloro-6-(difluoromethoxy)phenyl)acrylic acid is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features—characterized by a cinnamic acid backbone with dichloro and difluoromethoxy substituents—contribute to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, potential applications, and relevant case studies.
- Molecular Formula : C10H6Cl2F2O3
- Molecular Weight : 283.06 g/mol
- IUPAC Name : (E)-3-[2,4-dichloro-6-(difluoromethoxy)phenyl]prop-2-enoic acid
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Preliminary studies suggest that it may function as an enzyme inhibitor , modulating various biochemical pathways. The presence of halogenated substituents enhances its binding affinity to biological molecules, potentially affecting:
- Enzyme Activity : Inhibition of specific enzymes involved in inflammatory processes.
- Cell Signaling Pathways : Modulation of receptor interactions that influence cell proliferation and apoptosis.
Biological Activities
Research indicates several promising biological activities associated with this compound:
-
Anti-inflammatory Properties :
- Studies have demonstrated that this compound may inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
-
Anticancer Activity :
- Preliminary data indicate that the compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of tumor growth.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-(2,3-Dichloro-6-(difluoromethoxy)phenyl)acrylic acid | C10H6Cl2F2O3 | Different chlorine substitution pattern |
| 4-Chlorocinnamic acid | C9H7ClO2 | Lacks the difluoromethoxy group but shares the cinnamic acid backbone |
| 3-[2,4-Bis(difluoromethoxy)phenyl]acrylic acid | C11H8F4O4 | Contains two difluoromethoxy groups instead of one |
The unique arrangement of substituents in this compound may enhance its biological activity compared to these similar compounds.
Case Studies and Research Findings
- Anticancer Studies :
-
Inflammation Inhibition :
- Research has indicated that compounds with similar structures effectively reduce inflammation markers in vitro and in vivo models. The specific inhibition of cyclooxygenase (COX) enzymes has been a highlighted mechanism.
属性
分子式 |
C10H6Cl2F2O3 |
|---|---|
分子量 |
283.05 g/mol |
IUPAC 名称 |
(E)-3-[2,4-dichloro-6-(difluoromethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H6Cl2F2O3/c11-5-3-7(12)6(1-2-9(15)16)8(4-5)17-10(13)14/h1-4,10H,(H,15,16)/b2-1+ |
InChI 键 |
WKANJZCFSSLBSI-OWOJBTEDSA-N |
手性 SMILES |
C1=C(C=C(C(=C1OC(F)F)/C=C/C(=O)O)Cl)Cl |
规范 SMILES |
C1=C(C=C(C(=C1OC(F)F)C=CC(=O)O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















